molecular formula C22H19N3O4 B2927045 (5-(3-methoxyphenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate CAS No. 1206998-46-0

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate

Cat. No. B2927045
CAS RN: 1206998-46-0
M. Wt: 389.411
InChI Key: IZPDUCRXOKOAEW-UHFFFAOYSA-N
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Description

(5-(3-methoxyphenyl)isoxazol-3-yl)methyl 4-((1H-imidazol-1-yl)methyl)benzoate is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Characterization

  • Intermediate for Natural Products Synthesis : The synthesis of methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, an important intermediate for the total synthesis of bisbibenzyls (natural products with diverse biological activities), exemplifies the methodologies used in creating complex molecules from simpler benzoate precursors. This process involves condensation reactions, highlighting the importance of catalysts and reactant ratios for yield optimization (Lou Hong-xiang, 2012).

  • Corrosion Inhibition : Compounds with 1,3,4-oxadiazole derivatives, including those with benzo[d]imidazol-1-yl methyl groups, have been studied for their corrosion inhibition properties on mild steel in acidic conditions. This research indicates that such compounds can form protective layers on metal surfaces, demonstrating the potential of similar compounds in industrial applications (P. Ammal, M. Prajila, A. Joseph, 2018).

  • Advanced Materials Synthesis : The novel formation of iodobenzene derivatives through iodine-induced intramolecular cyclization showcases the potential for creating advanced materials and intermediates for further chemical synthesis. This method's efficiency under UV irradiation suggests avenues for the synthesis of complex organic molecules, including those related to the query compound (S. Matsumoto, K. Takase, K. Ogura, 2008).

Biological Activities and Applications

  • Antioxidant Activities : Research on phenyl ether derivatives from marine-derived fungi, including compounds with methoxy and benzoic acid moieties, demonstrates significant antioxidant activities. This suggests that structurally related compounds could also exhibit beneficial biological properties (Lan-lan Xu et al., 2017).

  • Antimicrobial and Molluscicidal Activities : Prenylated benzoic acid derivatives, including those with methoxy groups, isolated from Piper aduncum leaves, have shown antimicrobial and molluscicidal activities. This highlights the potential for related compounds in developing new agents for controlling harmful organisms (J. Orjala et al., 1993).

properties

IUPAC Name

[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl 4-(imidazol-1-ylmethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O4/c1-27-20-4-2-3-18(11-20)21-12-19(24-29-21)14-28-22(26)17-7-5-16(6-8-17)13-25-10-9-23-15-25/h2-12,15H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZPDUCRXOKOAEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NO2)COC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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